molecular formula C11H14BrI B14070124 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene

1-(3-Bromopropyl)-5-ethyl-2-iodobenzene

Cat. No.: B14070124
M. Wt: 353.04 g/mol
InChI Key: SJQQGCPNKPKDHS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethyl-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 5-ethyl-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include deiodinated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethyl-2-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-2-iodobenzene: Lacks the ethyl group, resulting in different reactivity and applications.

    1-(3-Bromopropyl)-5-methyl-2-iodobenzene: Contains a methyl group instead of an ethyl group, affecting its chemical properties.

    1-(3-Chloropropyl)-5-ethyl-2-iodobenzene:

Uniqueness: 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene is unique due to the combination of bromine, iodine, and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H14BrI

Molecular Weight

353.04 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethyl-1-iodobenzene

InChI

InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

SJQQGCPNKPKDHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)CCCBr

Origin of Product

United States

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